
4'-フルオロ-2-フェニルアセトフェノン
概要
説明
4’-Fluoro-2-phenylacetophenone is a chemical compound . It is used in the preparation and evaluation of 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors . Its molecular formula is C14H11FO .
Synthesis Analysis
The continuous flow reaction system is adopted for continuously preparing the 4’ -fluoro-2-phenylacetophenone . The preparation condition is mild, the reaction speed is fully improved, the side reaction is reduced and prevented, the product quality is improved .Molecular Structure Analysis
The molecular weight of 4’-Fluoro-2-phenylacetophenone is 214.23 g/mol . Its crystals belong to the monoclinic crystal system .Physical and Chemical Properties Analysis
The physical and chemical properties of 4’-Fluoro-2-phenylacetophenone include a molecular weight of 214.23 g/mol . Further details about its physical and chemical properties are not well-documented in the available literature.科学的研究の応用
触媒作用
この化合物は、配位化学においてリガンドとして作用し、パラジウムなどの金属と錯体を形成することができます。これらの錯体は、医薬品合成において重要なものを含む、さまざまな化学反応の触媒として使用することができます .
抗生物質研究
4'-フルオロ-2-フェニルアセトフェノンの誘導体の抗生物質特性に関する研究が進行中です。この化合物から合成された新規なカルコンは、多剤耐性菌に対して有望な結果を示しており、抗生物質耐性の克服における潜在的な用途を示唆しています .
抗真菌用途
4'-フルオロ-2-フェニルアセトフェノンの誘導体の中には、顕著な抗真菌活性を示したものがあります。これは、耐性真菌株の増加によりますます重要になっている、新規な抗真菌剤の開発におけるその使用の可能性を開きます .
薬理学的研究
4'-フルオロ-2-フェニルアセトフェノンの構造的特徴により、潜在的な薬理学的活性を有するさまざまなヘテロ環の合成が可能になります。その誘導体は、抗腫瘍、抗ウイルス、抗炎症、抗癌活性など、幅広い生物学的特性について研究されています .
作用機序
Mode of Action
In Kornblum oxidation, the reaction uses iodine and dimethylsulfoxide and proceeds through the formation of arylglyoxal as the key intermediate . In C–H functionalization, the reaction requires a metal or metal-free catalyst and generates a radical intermediate in most cases .
Biochemical Pathways
They are also useful precursors in organic reactions due to their applications in the synthesis of many heterocyclic compounds .
Pharmacokinetics
23, a melting point of 83-84°C, and a boiling point of 3329±170°C . It is slightly soluble in chloroform, DMSO, and methanol . These properties may influence its bioavailability and pharmacokinetics.
生化学分析
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 4’-Fluoro-2-phenylacetophenone vary with different dosages in animal models. For instance, it has been shown to have significant antinociceptive effect at both 20 and 40 mg/kg doses
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Subcellular Localization
It is hypothesized that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
1-(4-fluorophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYKGCQUWKAFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312380 | |
| Record name | 4'-Fluoro-2-phenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347-84-2 | |
| Record name | 347-84-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Fluoro-2-phenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-2-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-fluorophenyl)-2-phenylethanone in pharmaceutical synthesis?
A1: 1-(4-fluorophenyl)-2-phenylethanone serves as a crucial building block in the multi-step synthesis of Atorvastatin Calcium [, ]. This compound undergoes further chemical transformations to ultimately form the complex structure of Atorvastatin, highlighting its importance in the pharmaceutical industry.
Q2: How is 1-(4-fluorophenyl)-2-phenylethanone typically synthesized for pharmaceutical use?
A2: The synthesis of 1-(4-fluorophenyl)-2-phenylethanone can be achieved starting from readily available materials like benzeneacetic acid [] or phenylacetic acid []. Several reaction steps are involved, including chlorination, acylation, and bromination, ultimately leading to the desired compound.
Q3: Are there any analytical methods used to assess the quality of 1-(4-fluorophenyl)-2-phenylethanone during Atorvastatin production?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is a key analytical technique employed to determine the content and purity of 1-(4-fluorophenyl)-2-phenylethanone []. This method allows manufacturers to ensure that the intermediate meets the required quality standards for pharmaceutical use.
Q4: What are the implications of impurities in 1-(4-fluorophenyl)-2-phenylethanone for Atorvastatin production?
A4: The presence of impurities in 1-(4-fluorophenyl)-2-phenylethanone can significantly impact the yield and purity of the final Atorvastatin product []. Therefore, stringent quality control measures are essential throughout the synthesis process to minimize impurities and ensure the production of safe and effective Atorvastatin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
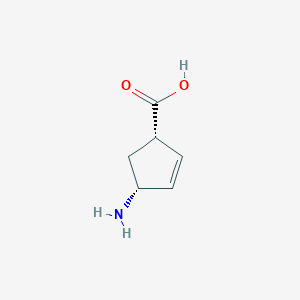
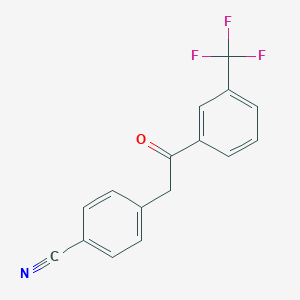
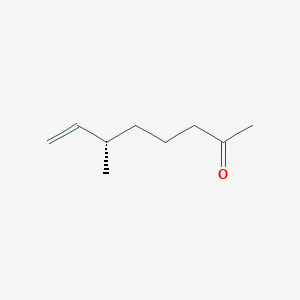
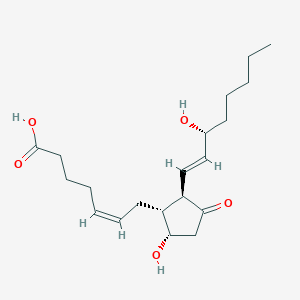
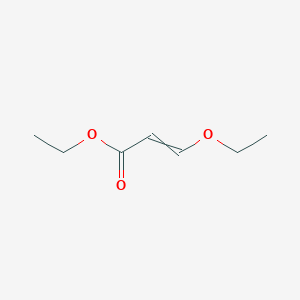
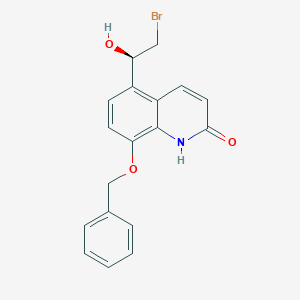

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)
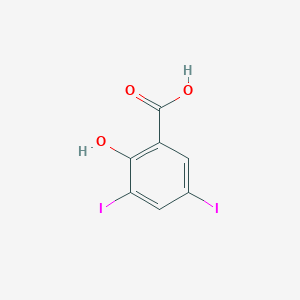
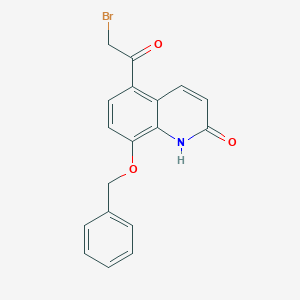
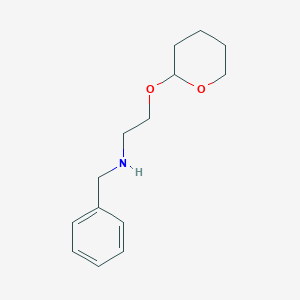
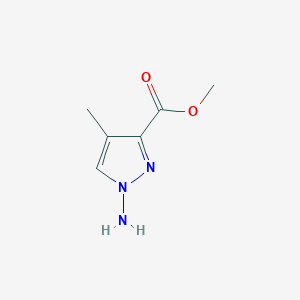
![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)

